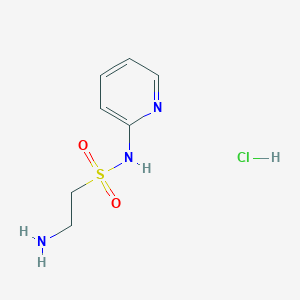

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride

Description

2-Amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a pyridine ring substituted at the 2-position.

Properties

IUPAC Name |

2-amino-N-pyridin-2-ylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c8-4-6-13(11,12)10-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSVERFJVLXGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Nucleophilic Substitution with Ammonia

Two-Step Synthesis from 2-Bromoethylsulfonyl Chloride

This method involves sequential nucleophilic substitutions:

- Reaction of 2-bromoethylsulfonyl chloride with ammonia in dry tetrahydrofuran (THF) or acetonitrile at 20–50°C.

- Hydrochloride salt formation via ethanol-HCl treatment.

Optimized Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Dry THF or acetonitrile | |

| Temperature | 20–50°C | |

| Ammonia Equivalents | 2–3 eq | |

| Yield | 82–94.3% | |

| Purity (HPLC) | ≥95% |

Mechanism :

- Step 1 : Ammonia displaces bromide from 2-bromoethylsulfonyl chloride, forming 2-aminoethylsulfonamide.

- Step 2 : Protonation with HCl yields the hydrochloride salt.

Advantages :

Reductive Amination of 2-Pyridylmethanamine

Sulfonylation Followed by Reduction

- Sulfonylation : 2-Pyridylmethanamine reacts with 2-aminoethylsulfonyl chloride in dichloromethane (DCM) at 0–25°C.

- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces intermediates.

Optimized Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Coupling Agent | Triethylamine (TEA) | |

| Solvent | DCM or THF | |

| Reduction Agent | NaBH₄ (2 eq) or H₂/Pd-C | |

| Yield | 75–92% | |

| Purity (NMR) | ≥97% |

Mechanism :

- Sulfonyl chloride reacts with the amine to form a sulfonamide intermediate.

- Reduction stabilizes the product.

Advantages :

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

- Immobilization : Wang resin functionalized with 2-aminopyridine.

- Sulfonylation : Reaction with 2-aminoethylsulfonyl chloride.

- Cleavage : TFA (trifluoroacetic acid) releases the product.

Optimized Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Resin | Wang resin (1.2 mmol/g) | |

| Sulfonylation Time | 12–24 h | |

| Cleavage Agent | 95% TFA in DCM | |

| Yield | 65–78% | |

| Purity (LC-MS) | ≥90% |

Applications :

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Key Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 82–94% | ≥95% | High | Requires anhydrous conditions |

| Reductive Amination | 75–92% | ≥97% | Moderate | Catalyst cost |

| Solid-Phase Synthesis | 65–78% | ≥90% | Low | Resin expense |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfonic ester.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonic esters, and various substituted derivatives of the original compound .

Scientific Research Applications

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the metabolic processes of the target organisms, leading to their growth inhibition or death .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Sulfonamide Hydrochlorides

2-Amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide Hydrochloride (CAS 1630096-72-8)

2-Amino-N-(cyclopropylmethyl)ethane-1-sulfonamide Hydrochloride (CAS 1630096-69-3)

2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide Hydrochloride (CAS 1306604-19-2)

- Structural Distinction : The oxan-2-ylmethyl (tetrahydropyran) group enhances hydrophilicity compared to purely aromatic or aliphatic substituents.

- Molecular Weight : 259 g/mol, the highest among analogs due to the oxygenated ring.

- Applications: Potential use in central nervous system (CNS) drug candidates, where solubility is critical .

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide Hydrochloride (CAS 161897-67-2)

- Structural Distinction : Isopropyl group increases lipophilicity, favoring membrane permeability.

- Molecular Weight : 202.7 g/mol, the lowest in the series.

- Applications : Suitable for lead optimization in early-stage drug discovery where simple substituents are prioritized .

Key Research Findings and Trends

Substituent Impact :

- Aromatic groups (e.g., pyridine) enhance target binding but may reduce solubility.

- Aliphatic groups (e.g., isopropyl) improve lipophilicity but lack directional interactions.

- Heterocyclic groups (e.g., oxan-2-ylmethyl) balance solubility and steric effects .

Discontinuation Trends :

- All analogs in Table 1 are discontinued, indicating niche applications or synthesis challenges (e.g., purification of hygroscopic hydrochlorides) .

Counterion Effects: Hydrochloride salts are preferred for crystallinity and stability, though brominated analogs (e.g., 2-amino-N-(2-bromopyridin-4-yl)ethane-1-sulfonamide dihydrobromide) exist for specialized applications .

Biological Activity

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its potential biological activities, including antimicrobial and antiviral properties. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and a sulfonamide group, which are crucial for its biological interactions. The sulfonamide moiety is known for its ability to inhibit specific enzymes, particularly those involved in bacterial metabolism.

The primary mechanism of action involves the inhibition of dihydropteroate synthetase, an enzyme critical in the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA), it disrupts bacterial growth and replication . Additionally, the compound interacts with metal ions such as Mn(II) and Fe(II), forming coordinate bonds that facilitate the delivery of nitric oxide (NO) to target sites, enhancing its therapeutic effects against tumors.

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against various pathogens. Its Minimum Inhibitory Concentration (MIC) values indicate effectiveness against strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. For instance, studies have shown MIC values as low as 0.125 mg/dm³ for P. aeruginosa .

Antiviral Activity

Research indicates that the compound may also possess antiviral properties. The presence of functional groups such as amino and hydroxy enhances its bioactivity, making it a candidate for further investigation against viral infections, particularly in light of emerging viral threats like SARS-CoV-2 .

Study 1: Inhibition of Dihydropteroate Synthetase

A study demonstrated that this compound effectively inhibited dihydropteroate synthetase in vitro, leading to reduced folate synthesis in bacterial cultures. This inhibition was dose-dependent, with higher concentrations resulting in more significant bacterial growth suppression.

Study 2: Antitumor Effects

In vivo studies on animal models revealed that the compound can induce apoptosis in cancer cells by modulating cellular signaling pathways. It was found to downregulate inflammatory gene expression while promoting apoptosis-related genes, suggesting its potential role as an anticancer agent.

Dosage Effects

The biological effects of the compound are influenced by dosage:

- Low Doses : Minimal toxicity with effective enzyme inhibition.

- High Doses : Potential hepatotoxicity and nephrotoxicity were observed, underscoring the necessity for careful dosage optimization in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Notable Activity |

|---|---|---|

| Sulfanilamide | Inhibits dihydropteroate synthetase | Broad-spectrum antibacterial activity |

| Sulfapyridine | Similar to sulfanilamide | Effective against Gram-positive bacteria |

| 2-Aminopyridine | Precursor in synthesis | Limited direct antibacterial activity |

This table illustrates how this compound compares to other sulfonamides regarding their mechanisms and activities.

Q & A

Q. What safety protocols are critical when handling this compound in advanced research settings?

- Methodological Answer : Follow institutional Chemical Hygiene Plans (CHPs) for hazardous materials. Use fume hoods for powder handling, and conduct toxicity screenings (e.g., Ames test) to assess mutagenic potential. Implement waste neutralization protocols for acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.